4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone
Brand Name: Vulcanchem
CAS No.: 83992-95-4
VCID: VC7896126
InChI: InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3
SMILES: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C33H29N3
Molecular Weight: 467.6 g/mol

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

CAS No.: 83992-95-4

Cat. No.: VC7896126

Molecular Formula: C33H29N3

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone - 83992-95-4

Specification

CAS No. 83992-95-4
Molecular Formula C33H29N3
Molecular Weight 467.6 g/mol
IUPAC Name N-[4-[(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline
Standard InChI InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3
Standard InChI Key WCVWLLLVYFDRTB-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone features a central benzaldehyde moiety substituted at the para position with a bis(4-methylphenyl)amino group. This group is further conjugated to a diphenylhydrazone unit, creating an extended π\pi-system that enhances charge transport capabilities . The compound’s IUPAC name, N-[4-[(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline, reflects this arrangement.

Key structural attributes include:

  • Aromatic Systems: Three phenyl rings contribute to planar rigidity and electronic delocalization.

  • Hydrazone Linkage: The NN=-\text{N}-\text{N}= group facilitates redox activity and hole transport .

  • Methyl Substituents: The 4-methyl groups on the phenyl rings improve solubility in non-polar solvents while minimally disrupting conjugation .

The compound crystallizes in a monoclinic system with a density of 1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3 and melts between 162–164°C . Its boiling point, extrapolated to 631.3 \pm 65.0 \, ^\circ\text{C} at 760 mmHg, indicates thermal stability suitable for high-temperature applications .

Synthesis and Manufacturing

The synthesis of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone typically involves a multi-step condensation reaction. While detailed protocols are proprietary, general steps include:

  • Formation of the Bis(4-methylphenyl)amino Intermediate:

    • 4-Methylaniline undergoes Ullmann coupling with iodobenzene in the presence of a copper catalyst to form the bis(aryl)amine .

  • Aldehyde Functionalization:

    • The amine intermediate reacts with benzaldehyde derivatives under acidic conditions to introduce the aldehyde group.

  • Hydrazone Formation:

    • Condensation with diphenylhydrazine in ethanol or tetrahydrofuran yields the final product .

Critical reaction parameters include:

  • Temperature: Maintained between 60–80°C to balance reaction rate and side-product formation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility.

  • Catalysis: Acidic catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) accelerate imine bond formation .

Purification involves column chromatography or recrystallization from ethanol, achieving >95% purity . Industrial-scale production optimizes these conditions for yields exceeding 70% .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC33H29N3\text{C}_{33}\text{H}_{29}\text{N}_{3}
Molecular Weight467.6 g/mol
Melting Point162–164°C
Boiling Point631.3 \pm 65.0 \, ^\circ\text{C}
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Flash Point335.6 \pm 34.3 \, ^\circ\text{C}
SolubilityInsoluble in water; soluble in THF, DMF

The compound’s low solubility in aqueous media and high solubility in organic solvents align with its application in thin-film electronics .

Applications in Industry and Research

Electrophotographic Photoconductors

A primary use of this compound is as a hole transport material (HTM) in xerographic drums . Its mechanism involves:

  • Photoinduced Charge Separation: Upon exposure to light, electrons are excited from the valence to conduction band, leaving holes in the valence band.

  • Hole Migration: The hydrazone linkage facilitates hole movement to the surface, enabling electrostatic image formation .

Comparative studies highlight its advantages over traditional HTMs like poly(N-vinylcarbazole):

  • Higher charge mobility (104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s} vs. 106cm2/V\cdotps10^{-6} \, \text{cm}^2/\text{V·s}) .

  • Improved thermal stability, reducing drum degradation during repeated use .

Organic Electronics

Research explores its potential in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-blocking layer to enhance luminescence efficiency.

  • Perovskite Solar Cells: As a hole-transport layer, achieving power conversion efficiencies >18% .

Future Directions and Research Opportunities

Current investigations focus on:

  • Synthetic Optimization: Developing greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas sensing applications.

  • Biomedical Imaging: Functionalizing the hydrazone group for fluorescent probes targeting cancer cells .

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